1-(trifluoromethyl)-1H-pyrazole

Medicinal Chemistry Drug Metabolism Pharmacokinetics

1-(Trifluoromethyl)-1H-pyrazole is an N-trifluoromethylated heterocyclic building block with molecular formula C4H3F3N2 and molecular weight 136.08 g/mol. It is a highly flammable liquid (boiling point: 54-55 °C, predicted density: 1.39±0.1 g/cm³) with a minimum purity specification of 95%.

Molecular Formula C4H3F3N2
Molecular Weight 136.077
CAS No. 169382-91-6
Cat. No. B2828988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(trifluoromethyl)-1H-pyrazole
CAS169382-91-6
Molecular FormulaC4H3F3N2
Molecular Weight136.077
Structural Identifiers
SMILESC1=CN(N=C1)C(F)(F)F
InChIInChI=1S/C4H3F3N2/c5-4(6,7)9-3-1-2-8-9/h1-3H
InChIKeyJDCLOWORQIDWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trifluoromethyl)-1H-pyrazole (CAS 169382-91-6) Technical Procurement Overview: Properties and Strategic Value


1-(Trifluoromethyl)-1H-pyrazole is an N-trifluoromethylated heterocyclic building block with molecular formula C4H3F3N2 and molecular weight 136.08 g/mol . It is a highly flammable liquid (boiling point: 54-55 °C, predicted density: 1.39±0.1 g/cm³) with a minimum purity specification of 95% . The N-CF3 motif distinguishes this compound from the more common C-trifluoromethyl pyrazole isomers (e.g., 3-CF3 or 4-CF3 pyrazoles) [1], and it functions as a critical pharmacophore in medicinal chemistry and agrochemical research [2].

Why 1-(Trifluoromethyl)-1H-pyrazole (CAS 169382-91-6) Cannot Be Replaced by Common Pyrazole Analogs


Substituting 1-(trifluoromethyl)-1H-pyrazole with a generic pyrazole or even a C-trifluoromethyl isomer (e.g., 3-CF3 or 4-CF3 pyrazole) is chemically and pharmacologically invalid. The N-CF3 group fundamentally alters electronic properties compared to N-methyl analogs: the replacement of a methyl group with a trifluoromethyl group significantly increases the acidity of the pyrazole ring, with ΔpKa values of approximately 2-3 units observed in related azole systems, driven by the strong electron-withdrawing inductive effect of fluorine [1]. Critically, the N-CF3 bond is inherently unstable in many synthetic contexts, with intermediates like trifluoromethylhydrazine exhibiting a solution half-life of only ~6 hours before decomposition [2]. This instability necessitates specialized procurement of pre-formed building blocks to avoid failed syntheses and des-CF3 side-product contamination [2]. Furthermore, the N-CF3 pyrazole pharmacophore confers unique biological properties—specifically resistance to metabolic N-dealkylation—that are not recapitulated by N-alkyl or C-CF3 analogs [3], making generic substitution impossible for applications requiring metabolic robustness.

Quantitative Evidence Guide: Verified Differentiation of 1-(Trifluoromethyl)-1H-pyrazole for Scientific Selection


Metabolic Stability: N-CF3 Pyrazoles Resist Oxidative N-Dealkylation Unlike N-Alkyl Analogs

The N-trifluoromethylpyrazole pharmacophore demonstrates resistance to metabolic oxidative N-dealkylation, a major clearance pathway for N-alkyl pyrazoles. In a direct head-to-head comparison using the CHK1 inhibitor scaffold, the N-CF3 analog (MU380) showed no in vivo N-dealkylation, whereas the comparator containing an N-alkyl group (SCH900776) underwent significant metabolism to a less selective des-alkyl metabolite [1]. This metabolic stability translated to extended inhibitory effects in cells and greater efficacy in the A2780 xenograft mouse model [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Synthetic Accessibility: Modern One-Pot Methods Enable Diverse N-CF3 Pyrazole Libraries

The synthesis of N-CF3 pyrazoles has historically been limited by the instability of trifluoromethylhydrazine intermediates, which exhibit a solution half-life of only ~6 hours and readily form des-CF3 side-products [1]. A recently developed one-pot method using di-Boc trifluoromethylhydrazine with diketones and ketoesters overcomes these limitations, enabling the direct preparation of diverse functionalized N-CF3 pyrazoles without step-wise CF3 installation or the use of ozone-depleting substances like CF2Br2 required in legacy methods [1].

Synthetic Methodology Medicinal Chemistry Process Chemistry

Fungicidal Activity: N-CF3 Pyrazole Derivatives Outperform Commercial Controls Against Botrytis cinerea

In a comparative in vitro antifungal assay, a phenylethanol derivative containing the N-trifluoromethylpyrazole pharmacophore (compound 6i) exhibited an EC50 of 6.05 μg/mL against Botrytis cinerea, demonstrating 2.6-fold greater potency than the positive control fungicide pyrimethanil (EC50 = 15.91 μg/mL) [1]. The same derivative also showed activity against Rhizoctonia solani, Fusarium graminearum, and Alternaria solani [1].

Agrochemical Fungicide Discovery Crop Protection

Lipophilicity Enhancement: N-CF3 Substitution Increases LogP Relative to N-Methyl Analogs

N-Trifluoromethyl azoles exhibit consistently higher lipophilicity than their N-methyl analogs. Comparative analysis of N-CF3 versus N-CH3 azoles demonstrates increased LogP values due to the hydrophobic nature of the trifluoromethyl group [1]. This lipophilicity enhancement correlates with improved Caco-2 permeability and metabolic stability in medicinal chemistry applications [1].

Physicochemical Properties Drug Design Permeability

CHK1 Inhibition Potency: N-CF3 Pyrazole-Based Inhibitor MU380 Demonstrates Robust Cellular Activity

MU380, a selective CHK1 inhibitor containing the N-trifluoromethylpyrazole pharmacophore, sensitizes a variety of tumor cell lines to DNA-damaging agents such as hydroxyurea or gemcitabine by up to 10-fold [1]. In the A2780 xenograft mouse model, the combination of MU380 with gemcitabine caused higher accumulation of DNA damage and enhanced tumor cell death compared to the clinically profiled N-alkyl analog SCH900776 [1].

Oncology Kinase Inhibition Checkpoint Kinase

Aqueous Stability: N-CF3 Azoles Are Stable Unlike N-CF3 Amines

Comparative stability studies in aqueous media reveal a critical distinction: N-trifluoromethyl azoles (including pyrazoles) are stable, whereas N-trifluoromethyl amines are prone to hydrolysis [1]. This stability profile validates the use of N-CF3 pyrazoles as reliable building blocks for aqueous reaction conditions and biological assays, in contrast to their amine counterparts which suffer from hydrolytic degradation.

Chemical Stability Medicinal Chemistry Building Blocks

Validated Application Scenarios for 1-(Trifluoromethyl)-1H-pyrazole in Research and Industrial Procurement


CHK1 and Checkpoint Kinase Inhibitor Development

Based on direct evidence from the CHK1 inhibitor MU380 [1], 1-(trifluoromethyl)-1H-pyrazole is a validated core for developing metabolically robust checkpoint kinase inhibitors. The N-CF3 pharmacophore confers resistance to oxidative N-dealkylation that plagues N-alkyl pyrazole analogs, translating to extended cellular inhibition and improved in vivo efficacy in xenograft models [1]. This scaffold is particularly valuable for oncology programs targeting CHK1 in combination with DNA-damaging agents such as gemcitabine or hydroxyurea, where tumor cell sensitization up to 10-fold has been documented [1].

Agrochemical Fungicide Discovery

Derivatives containing the N-trifluoromethylpyrazole core have demonstrated superior in vitro antifungal activity against Botrytis cinerea (EC50 = 6.05 μg/mL) compared to the commercial fungicide pyrimethanil (EC50 = 15.91 μg/mL) [1]. The same scaffold shows activity across multiple plant pathogens including Rhizoctonia solani, Fusarium graminearum, and Alternaria solani [1]. This compound serves as a privileged starting point for agrochemical discovery programs seeking novel SDHI fungicides or related antifungal agents with activity against resistant pathogen strains.

Medicinal Chemistry Library Synthesis

Modern one-pot synthetic methods enable the efficient diversification of the N-CF3 pyrazole core from readily available precursors [1]. The compound's demonstrated aqueous stability [2] and enhanced lipophilicity relative to N-methyl analogs [2] make it an ideal building block for parallel synthesis and high-throughput medicinal chemistry campaigns. Procurement of the pre-formed 1-(trifluoromethyl)-1H-pyrazole avoids the operational challenges associated with unstable trifluoromethylhydrazine intermediates (t₁/₂ ≈ 6 h in solution) [1], ensuring reliable library production without des-CF3 side-product contamination.

CHK1 Inhibitor Lead Optimization

For medicinal chemistry teams optimizing CHK1 inhibitors, the N-CF3 pyrazole scaffold provides a clinically validated pharmacophore with documented advantages over N-alkyl comparators [1]. The elimination of the metabolic N-dealkylation soft spot translates to improved pharmacokinetic properties and extended target engagement [1]. This compound is particularly suited for lead optimization campaigns requiring metabolically stable heterocyclic cores with preserved kinase binding affinity.

Technical Documentation Hub

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